2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one
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Overview
Description
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a phosphorus source. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzazaphosphol derivatives .
Scientific Research Applications
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as flame retardants or catalysts
Mechanism of Action
The mechanism by which 2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s phosphorus atom can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one: Lacks the methyl group at the 2-position.
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-thione: Contains a sulfur atom instead of an oxygen atom.
Uniqueness
2-methyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is unique due to its specific substitution pattern and the presence of a phosphorus atom in its ring structure.
Properties
CAS No. |
90043-22-4 |
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Molecular Formula |
C8H10NOP |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-methyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C8H10NOP/c1-11(10)6-7-4-2-3-5-8(7)9-11/h2-5H,6H2,1H3,(H,9,10) |
InChI Key |
HNYYFKLEBZRWRN-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)CC2=CC=CC=C2N1 |
Purity |
95 |
Origin of Product |
United States |
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